2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the dichlorophenyl group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.
Mechanism of Action
Target of Action
It is known that compounds with similar structures have been used in the synthesis of various chemotherapeutic , antibacterial , and antifungal agents .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as dimethyl amino pyridine (DMAP) can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown promising results in both herbicidal and medicinal applications, making it a versatile compound for various research fields .
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHAGYAFRRSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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